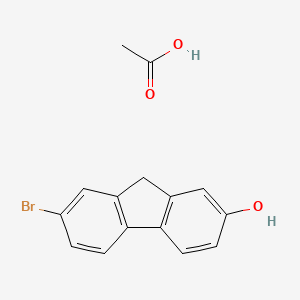
acetic acid;7-bromo-9H-fluoren-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;7-bromo-9H-fluoren-2-ol is a chemical compound with the molecular formula C15H11BrO2 It is a derivative of fluorenol, where a bromine atom is substituted at the 7th position of the fluorene ring, and an acetic acid group is attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-bromo-9H-fluoren-2-ol typically involves the bromination of 9H-fluoren-2-ol followed by the introduction of the acetic acid group. One common method involves the following steps:
Bromination: 9H-fluoren-2-ol is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 7th position.
Acetylation: The brominated product is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;7-bromo-9H-fluoren-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to the corresponding alcohols or alkanes.
Esterification: The acetic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Esterification: Esters of acetic acid.
Aplicaciones Científicas De Investigación
Acetic acid;7-bromo-9H-fluoren-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid;7-bromo-9H-fluoren-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and acetic acid group can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
9H-fluoren-2-ol: The parent compound without the bromine and acetic acid groups.
7-bromo-9H-fluorene: Lacks the hydroxyl and acetic acid groups.
Acetic acid;9H-fluoren-2-ol: Lacks the bromine atom.
Uniqueness
Acetic acid;7-bromo-9H-fluoren-2-ol is unique due to the presence of both the bromine atom and the acetic acid group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
113770-28-8 |
|---|---|
Fórmula molecular |
C15H13BrO3 |
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
acetic acid;7-bromo-9H-fluoren-2-ol |
InChI |
InChI=1S/C13H9BrO.C2H4O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;1-2(3)4/h1-4,6-7,15H,5H2;1H3,(H,3,4) |
Clave InChI |
AOPXHJPOISARRS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
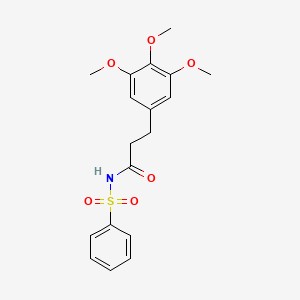
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
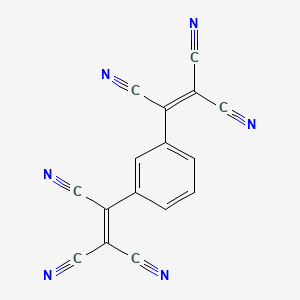

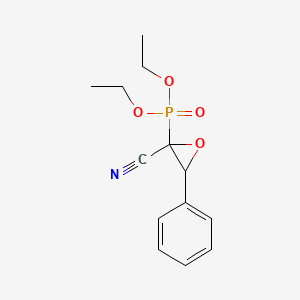
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)
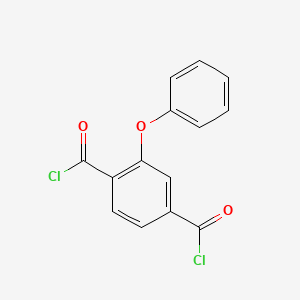

![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
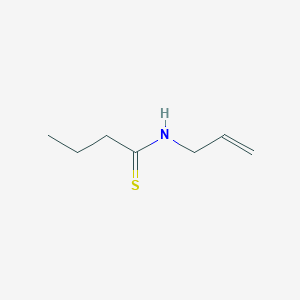
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
